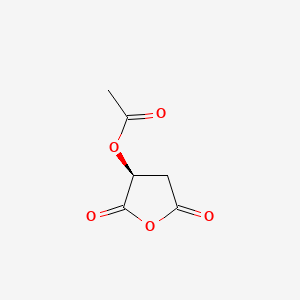

(S)-(-)-2-Acetoxysuccinic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-2,5-dioxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-03-5 | |

| Record name | (-)-O-Acetyl-L-malic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-acetyl-L-malic anhydride chemical structure and molecular weight

An In-depth Technical Guide to O-acetyl-L-malic anhydride

This guide provides a comprehensive overview of O-acetyl-L-malic anhydride, a chiral building block with significant applications in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, molecular properties, synthesis, and key applications, grounded in authoritative scientific data.

Introduction to O-acetyl-L-malic anhydride

O-acetyl-L-malic anhydride, also known by its systematic name (S)-(-)-2-Acetoxysuccinic anhydride, is a derivative of L-malic acid.[1] It belongs to the class of cyclic carboxylic anhydrides and is characterized by the presence of an acetylated hydroxyl group. This modification imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of complex, enantiomerically pure substances crucial for drug efficacy.[2] The presence of both an anhydride and an ester functional group within a chiral framework allows for a range of chemical transformations.[1]

Chemical Structure and Molecular Properties

The core of O-acetyl-L-malic anhydride is a five-membered dihydro-2,5-furandione ring.[1] The chirality of the parent L-malic acid is retained, resulting in the (S)-enantiomer.[1] An acetoxy group is attached to the chiral carbon at the 3-position of this ring system.[1]

Chemical Structure

The chemical structure of O-acetyl-L-malic anhydride is depicted below.

Caption: Chemical structure of O-acetyl-L-malic anhydride.

Molecular Formula and Weight

The molecular properties of O-acetyl-L-malic anhydride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₅ | [1] |

| Molecular Weight | 158.11 g/mol | [1][3] |

| CAS Number | 59025-03-5 | [1][3] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 54-58 °C | [1] |

Note: The corresponding (R)-(+)-enantiomer, O-acetyl-D-malic anhydride, has the CAS number 79814-40-7.

Synthesis and Reactivity

O-acetyl-L-malic anhydride is typically synthesized from L-malic acid. The process involves two key transformations: the formation of the cyclic anhydride from the two carboxylic acid groups and the acetylation of the hydroxyl group. These steps can be achieved through various synthetic routes, often involving dehydrating agents and acetylating agents.

General Synthesis Workflow

A plausible synthetic pathway involves the reaction of L-malic acid with a dehydrating agent, such as acetic anhydride, which can also serve as the acetylating agent.

Caption: Generalized workflow for the synthesis of O-acetyl-L-malic anhydride.

Reactivity

The reactivity of O-acetyl-L-malic anhydride is governed by the electrophilic nature of the anhydride and ester carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions.

-

Reaction with Alcohols: Forms the corresponding monoester of acetylated malic acid.

-

Reaction with Amines: Yields the corresponding amide derivatives.

-

Hydrolysis: In the presence of water, the anhydride ring can open to form O-acetyl-L-malic acid.

This reactivity makes it a versatile tool for introducing the acetylated malic acid moiety into other molecules, a strategy often employed in the synthesis of prodrugs and other bioactive compounds.

Applications in Research and Drug Development

O-acetyl-L-malic anhydride is a key intermediate in various organic synthesis and pharmaceutical applications.[2] Its chiral nature is particularly valuable for the stereoselective synthesis of complex molecules.

Chiral Building Block

As a chiral building block, it facilitates the creation of enantiomerically pure compounds, which is critical for drug efficacy and reducing off-target effects.[2] Many modern pharmaceuticals are single enantiomers, and starting materials like O-acetyl-L-malic anhydride are essential for their efficient synthesis.

Drug Development and Medicinal Chemistry

In medicinal chemistry, this compound is employed in the preparation of complex natural products and pharmaceuticals.[2] Its ability to participate in acylation reactions makes it valuable for modifying biomolecules to understand enzyme mechanisms and metabolic pathways.[2] The anhydride functionality allows for the conjugation of drugs to polymer backbones, a strategy used in drug delivery systems to improve solubility, stability, and pharmacokinetic profiles.[5]

Polymer Chemistry

O-acetyl-L-malic anhydride also finds applications in polymer chemistry, particularly in the development of biodegradable polymers.[2] These materials are of interest for environmentally friendly packaging and biomedical applications such as sutures and drug-eluting stents.[2]

Experimental Protocols

While specific, detailed protocols for the synthesis of O-acetyl-L-malic anhydride are proprietary or found in specialized literature, a general procedure can be outlined based on the synthesis of similar anhydrides, such as succinic anhydride.[6]

Caution: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Synthesis of Succinic Anhydride from Succinic Acid (Illustrative Protocol)

This protocol illustrates a common method for anhydride formation which can be conceptually applied to malic acid derivatives.

-

Reactants: Place succinic acid and a dehydrating agent (e.g., acetyl chloride or phosphorus oxychloride) in a round-bottomed flask fitted with a reflux condenser and a gas trap.[6]

-

Reaction: Gently reflux the mixture on a steam bath until the succinic acid completely dissolves.[6]

-

Crystallization: Allow the solution to cool to room temperature and then chill in an ice bath to induce crystallization of the anhydride.[6]

-

Isolation: Collect the crystals by vacuum filtration on a Büchner funnel.

-

Washing: Wash the crystals with a suitable solvent, such as ether, to remove impurities.[6]

-

Drying: Dry the purified product in a vacuum desiccator.

Safety Information

O-acetyl-L-malic anhydride is classified as an irritant.[1] It can cause skin and serious eye irritation, as well as respiratory tract irritation.[1][4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

O-acetyl-L-malic anhydride is a highly valuable and versatile chiral reagent in modern organic and medicinal chemistry. Its unique combination of a reactive anhydride and a chiral acetylated center provides a powerful tool for the stereoselective synthesis of a wide range of complex molecules. For researchers and professionals in drug development, a thorough understanding of its properties and reactivity is key to leveraging its potential in the creation of novel therapeutics and advanced materials.

References

-

Rosachem. (S)-(−)-2-Acetoxysuccinic anhydride. [Link]

-

Research Scientific. (S)-(-)-2-ACETOXYSUCCINIC ANHYDRIDE. [Link]

-

NIST WebBook. Succinic anhydride. [Link]

-

Organic Syntheses. Succinic anhydride. [Link]

-

Revue Roumaine de Chimie. BIOMEDICAL APPLICATIONS OF MALEIC ANHYDRIDE COPOLYMERS. [Link]

-

CP Lab Safety. (-)-O-Acetyl-L-malic Anhydride, min 97% (T), 100 grams. [Link]

Sources

- 1. (S)-(-)-2-Acetoxysuccinic anhydride 98 59025-03-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Rosachem - Products [rosachem.com]

- 4. (-)-O-Acetyl-L-malic Anhydride | 59025-03-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Organic Syntheses Procedure [orgsyn.org]

(S)-3-Acetoxy-dihydro-2,5-furandione synonyms and nomenclature

Nomenclature, Synthesis, and Validation in Chiral Drug Development[1]

Executive Summary

(S)-3-Acetoxy-dihydro-2,5-furandione (CAS: 59025-03-5) serves as a critical chiral synthon in the synthesis of biodegradable polyesters and complex pharmaceutical intermediates.[1] Often referred to by its source-based name, O-Acetyl-L-malic anhydride , this compound bridges the gap between bio-based feedstocks (L-malic acid) and advanced therapeutic delivery systems (Poly(malic acid) derivatives).[1]

This guide provides a rigorous technical analysis of its nomenclature logic, synthesis protocols, and structural validation, designed for researchers requiring high-fidelity data for regulatory and experimental applications.

Nomenclature & Chemical Identity

Accurate nomenclature is the first line of defense against patent infringement and regulatory rejection. For (S)-3-Acetoxy-dihydro-2,5-furandione, the naming convention is derived from the heterocyclic core rather than the acid precursor.[1]

2.1 Systematic Decomposition[1]

-

Parent Heterocycle: Furan (5-membered ring with oxygen).

-

Saturation: "Dihydro" indicates saturation at the 3,4-positions (removing the double bond of maleic anhydride).

-

Oxidation: "2,5-dione" denotes carbonyl groups at positions 2 and 5 (cyclic anhydride).

-

Substituent: "3-Acetoxy" places the acetyl ester group at the chiral center.[1]

-

Stereochemistry: "(S)" designates the absolute configuration, derived from natural L-malic acid.

2.2 Synonym Concordance Table

| Naming Convention | Name | Context |

| IUPAC (Preferred) | (S)-3-(Acetyloxy)dihydro-2,5-furandione | Regulatory / Patent Filings |

| Source-Based | O-Acetyl-L-malic anhydride | Synthetic Chemistry / Polymer Science |

| Common/Trivial | (S)-Acetoxysuccinic anhydride | Laboratory Shorthand |

| CAS Name | 2,5-Furandione, 3-(acetyloxy)dihydro-, (3S)- | Database Indexing |

2.3 Visual Nomenclature Logic

The following diagram illustrates the hierarchical derivation of the systematic name from the core structure.

Figure 1: Structural derivation logic for systematic nomenclature.[1]

Synthesis & Experimental Protocols

Note: The following protocol describes the conversion of L-malic acid to the anhydride. This process requires strict moisture control to prevent hydrolysis.

3.1 Reaction Mechanism

The synthesis involves the dual activation of L-malic acid using acetyl chloride. The reaction proceeds via:

-

O-Acylation: Acetylation of the C2-hydroxyl group.[1]

-

Cyclodehydration: Formation of the anhydride ring with elimination of acetic acid/HCl.

3.2 Step-by-Step Protocol

Reagents:

-

L-Malic Acid (1.0 eq)[1]

-

Acetyl Chloride (excess, ~3-4 eq) or Acetic Anhydride (with acid catalyst)[1]

-

Solvent: Dichloromethane (DCM) or neat (if using Acetyl Chloride)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube.

-

Addition: Charge the flask with L-Malic acid (solid). Add Acetyl Chloride dropwise under nitrogen atmosphere.

-

Reflux: Heat the mixture to 50-55°C. The solid malic acid will dissolve as the reaction proceeds, evolving HCl gas (scrubbing required).

-

Completion: Stir for 2-4 hours until gas evolution ceases and a clear solution is obtained.

-

Isolation: Remove excess acetyl chloride via rotary evaporation under reduced pressure.

-

Purification: The crude residue is often a viscous oil or low-melting solid. Recrystallize from dry chloroform/hexane or ethyl acetate/hexane to yield white crystals.

Critical Control Point: Temperature must not exceed 60°C to prevent racemization of the (S)-center.

3.3 Synthesis Pathway Diagram[1]

Figure 2: Synthetic route from L-Malic acid to the target anhydride.[1]

Structural Validation & Quality Control (QC)

Trustworthiness in chemical supply depends on rigorous characterization. The following parameters define a high-purity standard.

4.1 Physical Properties Table

| Property | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 53 – 58 °C | Capillary Method |

| Optical Rotation | Polarimetry | |

| Solubility | Soluble in CHCl | Solubility Test |

4.2 Spectroscopic Validation (Self-Validating Logic)

To confirm identity without a reference standard, look for these diagnostic signals:

-

1H-NMR (CDCl3, 400 MHz):

-

2.2 ppm (3H, s): Acetyl methyl group (–COCH

-

3.0 & 3.3 ppm (2H, dd): Methylene protons of the ring (–CH

- 5.5 ppm (1H, dd): Methine proton at the chiral center (–CH–OAc). Logic: Downfield shift due to the electron-withdrawing ester and anhydride groups.[1]

-

2.2 ppm (3H, s): Acetyl methyl group (–COCH

-

IR Spectroscopy:

-

1790 & 1860 cm

: Characteristic doublet for cyclic anhydrides (C=O symmetric/asymmetric stretch). -

1740 cm

: Ester carbonyl stretch (Acetate).[1]

-

Applications in Drug Delivery

(S)-3-Acetoxy-dihydro-2,5-furandione is the primary monomer for Poly(malic acid) (PMLA) .[1]

-

Mechanism: Ring-Opening Polymerization (ROP).[1]

-

Utility: PMLA is a water-soluble, biodegradable, and non-toxic polyester.[1] The pendant carboxylic acid groups (after deprotection) allow for the conjugation of drugs (e.g., Doxorubicin) or targeting moieties, making it a "scaffold" polymer for nanomedicine.

References

-

PubChem. 2,5-Furandione, 3-(acetyloxy)dihydro-, (3S)- (Compound CID 24866455).[1] National Library of Medicine. [Link][2]

- Vert, M., & Lenz, R. W.Preparation and properties of poly-β-malic acid: A functional polyester of potential biomedical importance. Polymer Preprints.

-

Cheméo. Chemical & Physical Properties of 2,5-Furandione derivatives.[Link]

Sources

Physical Properties and Applications of Acetylthiosuccinic Anhydride Derivatives: A Technical Guide

Executive Summary

S-Acetylmercaptosuccinic anhydride (SAMSA) is a specialized heterobifunctional reagent critical in the field of bioconjugation and macromolecular engineering.[1] Unlike simple crosslinkers, SAMSA serves as a protected thiol precursor . It reacts with primary amines to introduce a thioacetate group, which—upon specific chemical activation—yields a free sulfhydryl (-SH) group.[2]

This guide details the physicochemical characteristics of SAMSA and its resulting derivatives. It moves beyond basic data to explain the causality of its behavior: why the anhydride ring dictates its solubility profile, how the thioester protection confers stability, and how the formation of derivatives alters the hydrodynamic and electrostatic properties of target biomolecules.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

SAMSA (CAS: 6953-60-2) is a cyclic anhydride. Its physical state and solubility are direct consequences of its ring strain and polarity.

Physicochemical Data Table

| Property | Value | Context/Significance |

| Chemical Name | S-Acetylmercaptosuccinic anhydride | Also known as S-Acetylthiosuccinic anhydride |

| Molecular Formula | Compact, heteroatom-rich structure | |

| Molecular Weight | 174.17 g/mol | Low MW ensures minimal steric burden during conjugation |

| Appearance | White to off-white crystalline powder | High purity (>96%) required for reproducible kinetics |

| Melting Point | 83 – 86 °C | Sharp MP indicates high crystalline purity |

| Density | ~1.42 g/cm³ | Relatively dense due to sulfur/oxygen content |

| Solubility (Organic) | DMSO, DMF, Acetone, THF | Soluble in polar aprotic solvents; stable if anhydrous |

| Solubility (Aqueous) | Hydrolyzes rapidly | Critical: Must be dissolved in organic solvent before adding to aqueous buffer |

| Reactive Moiety | Cyclic Anhydride | Reacts with |

| Protected Moiety | Thioacetate (S-Acetyl) | Latent thiol; stable against oxidation until activated |

Structural Analysis

The molecule possesses two distinct functional regions:

-

The Cyclic Anhydride: This is the "warhead." It is highly electrophilic and susceptible to nucleophilic attack by amines. Its cyclic nature provides the driving force for ring-opening reactions.

-

The Thioacetate: This acts as a "time-capsule" for the thiol. Free thiols oxidize rapidly to disulfides in air. The acetyl group prevents this, allowing researchers to purify the SAMSA-derivative before activating the reactive sulfur.

Mechanistic Pathways & Reactivity[2]

Understanding the mechanism is essential for troubleshooting low conjugation yields. The reaction proceeds in two distinct phases: Derivatization (Introduction) and Activation (Deprotection).

Phase 1: Aminolysis (Ring Opening)

When SAMSA is added to a protein or polymer containing primary amines (at pH 7.0–8.5), the amine attacks one of the carbonyl carbons of the anhydride.

-

Outcome: The ring opens, forming a stable amide bond (linking the SAMSA to the molecule) and a free carboxylate group .[2]

-

Physical Consequence: The target molecule becomes more negatively charged.[2][3] For every amine blocked (loss of + charge), a carboxylate is gained (gain of - charge), resulting in a net charge shift of -2 per modification. This can significantly alter the isoelectric point (pI) and solubility of the derivative.

Phase 2: Deacetylation (Activation)

The S-acetyl group is stable at neutral pH. To expose the thiol, a nucleophile (typically Hydroxylamine,

-

Outcome: Release of the free sulfhydryl (-SH) group.

-

Validation: The exposed thiol can now react with maleimides, iodoacetamides, or gold surfaces.

Visualization: Reaction Pathway

Figure 1: The chemical transformation pathway of SAMSA from reagent to activated thiol derivative.

Derivatives: Physical Properties & Applications[1][4]

The term "SAMSA derivatives" refers to the biomolecules or small molecules that have been modified by SAMSA.

SAMSA-Fluorescein

A specific commercial derivative, SAMSA-fluorescein, is used as a fluorescent probe.

-

Structure: Fluorescein linked to the SAMSA moiety.[4]

-

Application: Used to detect whether a target molecule has reactive maleimides.

-

Mechanism: The SAMSA-fluorescein is activated (deacetylated) to expose its thiol, which then captures the maleimide on the target protein. If the protein becomes fluorescent, the maleimide was active.

SAMSA-Protein Conjugates

When proteins are derivatized with SAMSA, their physical properties shift:

-

Electrostatics: As noted, the pI decreases. A basic protein may become neutral or acidic depending on the degree of labeling (DOL).

-

Solubility: The introduction of the free carboxylate (generated upon ring opening) generally aids solubility in aqueous buffers, preventing precipitation that often occurs with hydrophobic crosslinkers.

-

Stability: The S-acetyl derivative is stable for months if stored frozen. Once activated to the free thiol, it must be used immediately or stored under inert gas to prevent disulfide dimerization.

Experimental Protocols

These protocols are designed to be self-validating. The "Ellman's Test" step is the control point to ensure the chemistry worked.

Protocol A: Synthesis of S-Acetyl-Thiolated Protein

Objective: Introduce protected thiols onto a protein (e.g., BSA or IgG).

-

Preparation of Reagent:

-

Dissolve 2-5 mg of SAMSA in 0.5 mL of dry DMSO or DMF.

-

Note: Prepare immediately before use. Anhydrides hydrolyze in seconds if moisture is present.

-

-

Conjugation:

-

Dissolve protein (1-10 mg/mL) in Modification Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 – 8.0). Avoid amine buffers (Tris, Glycine).

-

Add SAMSA solution to protein (Molar excess: 10-50x).

-

Incubate for 30–60 minutes at room temperature with gentle agitation.

-

-

Purification (Critical Step):

-

Remove excess SAMSA and byproducts (acetic acid) via Desalting Column (e.g., Sephadex G-25) or Dialysis against PBS.

-

Result: You now have the Protected Derivative .

-

Protocol B: Activation and Validation

Objective: Deprotect the thiol and verify yield.

-

Deacetylation:

-

Prepare 0.5 M Hydroxylamine-HCl, 25 mM EDTA in PBS, pH 7.5.

-

Add 100 µL of Hydroxylamine solution to 1 mL of Protected Derivative.

-

Incubate for 2 hours at room temperature.

-

-

Purification:

-

Desalt again to remove hydroxylamine and released acetate.

-

Result:Activated Thiol Derivative .

-

-

Validation (Ellman's Assay):

-

React an aliquot with DTNB (Ellman's Reagent).

-

Measure Absorbance at 412 nm.

-

Calculate thiol concentration using

.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for generating thiolated biomolecules using SAMSA.

References

-

BenchChem. "S-Acetylmercaptosuccinic anhydride: A Technical Guide." BenchChem Technical Support. Accessed Feb 2026. Link

-

Sigma-Aldrich. "S-Acetylmercaptosuccinic anhydride Product Information & Safety Data Sheet." Merck KGaA. Accessed Feb 2026. Link

-

Thermo Fisher Scientific. "Molecular Probes SAMSA Fluorescein Product Information." Thermo Fisher Scientific. Accessed Feb 2026. Link

-

PubChem. "S-acetylmercaptosuccinic anhydride | C6H6O4S | CID 97914."[1] National Library of Medicine. Accessed Feb 2026. Link

-

Greenfield, L. et al. "Thiol-containing cross-linking agent with enhanced steric hindrance." Bioconjugate Chemistry, 1(6), 400-410 (1990). Link

Sources

An In-depth Technical Guide to Chiral Building Blocks for the Asymmetric Synthesis of Succinates

Abstract

The stereocontrolled synthesis of succinate derivatives is of paramount importance in the pharmaceutical and fine chemical industries, as these motifs are integral to a wide array of biologically active molecules and natural products.[1] This technical guide provides a comprehensive overview of the principal strategies for achieving high levels of enantioselectivity in succinate synthesis. We will delve into the utility of chiral pool starting materials, the application of removable chiral auxiliaries, and the rapidly evolving field of catalytic asymmetric methods, including both organocatalysis and transition-metal catalysis. Through a detailed examination of reaction mechanisms, experimental protocols, and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective strategies for their specific synthetic challenges.

Introduction: The Significance of Chiral Succinates

Chirality is a fundamental property of biological systems, with enantiomers of a chiral drug often exhibiting significantly different pharmacological, metabolic, and toxicological profiles.[2] Consequently, the ability to synthesize single enantiomers of chiral molecules is a critical requirement in modern drug discovery and development.[3] Succinate derivatives, featuring a four-carbon dicarboxylic acid backbone, are prevalent scaffolds in numerous pharmaceuticals and natural products. Their stereochemical configuration plays a crucial role in their biological activity, making their asymmetric synthesis a key area of research.

This guide will explore the primary methodologies for introducing chirality into the succinate framework, providing a robust foundation for the rational design of synthetic routes to enantiomerically pure target molecules.

Foundational Strategies: Chiral Pool and Chiral Auxiliaries

The Chiral Pool Approach

The chiral pool refers to the collection of readily available, enantiomerically pure molecules from natural sources, such as amino acids, carbohydrates, and terpenes.[4][5] Chiral pool synthesis, or the chiron approach, utilizes these naturally occurring chiral centers as a starting point to construct more complex molecules, preserving the initial stereochemistry throughout the synthetic sequence.[4]

Causality in Experimental Choice: This approach is often the most direct and cost-effective method when the target molecule's stereochemistry is congruent with that of a readily available chiral pool starting material. The primary consideration is the strategic selection of a starting material that minimizes the number of synthetic steps and avoids racemization-prone transformations.

Conceptual Workflow: Chiral Pool Synthesis

Caption: Chiral pool synthesis workflow.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[6][7] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.[7]

Expertise & Experience: The choice of a chiral auxiliary is dictated by several factors: its ability to induce high levels of stereocontrol, the ease of its attachment and removal under mild conditions that do not affect the newly formed stereocenter, and its cost and recoverability. Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides are among the most reliable and widely used chiral auxiliaries.[7]

Trustworthiness of the Protocol: The high degree of facial shielding provided by the auxiliary ensures a predictable stereochemical outcome. The separation of the resulting diastereomers is often straightforward via chromatography or crystallization, allowing for the isolation of a single, highly pure stereoisomer.[4]

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is a generalized procedure adapted from established methodologies for the diastereoselective alkylation of succinate precursors.

1. Acylation of the Chiral Auxiliary:

-

To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi) dropwise.

-

After stirring for 15-20 minutes, add the succinic anhydride derivative.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH4Cl and perform a standard aqueous workup followed by purification (e.g., column chromatography) to yield the N-succinoyl oxazolidinone.

2. Diastereoselective Alkylation:

-

Dissolve the N-succinoyl oxazolidinone in dry THF and cool to -78 °C.

-

Add a strong base (e.g., LDA or NaHMDS) dropwise to form the corresponding enolate.

-

After a short aging period, add the electrophile (e.g., an alkyl halide) and stir at -78 °C until the starting material is consumed.

-

Quench the reaction at low temperature with a proton source (e.g., saturated aqueous NH4Cl) and extract the product.

3. Cleavage of the Auxiliary:

-

The alkylated product can be hydrolyzed under basic conditions (e.g., LiOH/H2O2) or acidic conditions to afford the chiral succinic acid derivative.

-

The chiral auxiliary can be recovered from the reaction mixture.

Catalytic Asymmetric Synthesis: The Modern Approach

Catalytic asymmetric synthesis has emerged as the most elegant and atom-economical approach for the preparation of chiral compounds.[2] This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts.[8] For the synthesis of chiral succinates, the conjugate addition (Michael addition) to α,β-unsaturated systems is a particularly powerful strategy.

Expertise & Experience: Proline and its derivatives are highly effective catalysts for the Michael addition of aldehydes and ketones to acceptors like maleimides and nitroalkenes.[9] The catalytic cycle typically proceeds through the formation of a chiral enamine or iminium ion intermediate, which controls the facial selectivity of the nucleophilic attack.[10] The choice of catalyst, solvent, and additives can significantly influence both the yield and the enantioselectivity of the reaction.

Mechanism: Organocatalyzed Michael Addition

Caption: Organocatalyzed Michael addition cycle.

Table 1: Organocatalytic Asymmetric Michael Additions for Succinate Synthesis

| Nucleophile | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | dr | Reference |

| α-Alkyl-cyclic ketones | Maleimides | Prolinol derivative | Toluene | 85-95 | 90-99 | >20:1 | [11] |

| Isobutyraldehyde | N-Substituted maleimides | L-Phenylalanine on laponite | Solvent-free (mechanochemical) | 70-90 | 88-96 | N/A | [9] |

| 2-Methyleneamino pyrrolidine derivative | Alkylidene malonates | MgI2 (promoter) | CH2Cl2 | 77-93 | >98 (de) | N/A | [12] |

Transition-Metal Catalysis

Transition-metal complexes bearing chiral ligands are powerful catalysts for a wide range of asymmetric transformations.[13] For succinate synthesis, key reactions include asymmetric hydrogenation, conjugate addition, and various coupling reactions.[14][15][16]

Authoritative Grounding: The stereochemical outcome of these reactions is governed by the chiral environment created by the ligand around the metal center.[13] The choice of metal (e.g., Rh, Ru, Cu, Pd) and ligand (e.g., BINAP, DuPHOS, JOSIPHOS) is critical and depends on the specific transformation. For instance, Rh- and Ru-based catalysts with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of unsaturated succinate precursors.[15][17]

Experimental Workflow: Rh-Catalyzed Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation workflow.

Table 2: Transition-Metal Catalyzed Asymmetric Synthesis of Succinates

| Reaction Type | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | Dehydrositagliptin | Rh(I)/tBu JOSIPHOS | >95 | >99.5 | [17] |

| Asymmetric Transfer Hydrogenation | Maleimide derivatives | Rh catalyst with TsDPEN ligand | 91-98 | 91->99 | [14] |

| Ene-Reductase Catalyzed Reduction | Dimethyl itaconate | Ene-reductase (AfER) | 77 | 99 | [18] |

| Iron Acyl Complex Alkylation | Chiral iron succinoyl complex | BuLi, then Alkyl Halide | High | >98 (de) | [19] |

Conclusion and Future Perspectives

The asymmetric synthesis of succinates is a well-developed field with a diverse array of reliable methods. The classical approaches of chiral pool synthesis and the use of chiral auxiliaries remain valuable, particularly for specific targets and at the early stages of discovery.[5][7] However, the ascendancy of catalytic asymmetric methods, both organocatalysis and transition-metal catalysis, offers unparalleled efficiency, atom economy, and scalability.[2][10]

Future developments will likely focus on the discovery of new, more active, and selective catalysts, the expansion of substrate scope, and the development of more sustainable reaction conditions, such as the use of biocatalysts like ene-reductases and mechanochemistry.[9][18] The continued innovation in this area will undoubtedly facilitate the discovery and development of the next generation of chiral pharmaceuticals and fine chemicals.

References

-

Wei, L., Chen, L., Le Bideau, F., Retailleau, P., & Dumas, F. (2021). Straightforward access to densely substituted chiral succinimides through enantioselective organocatalyzed Michael addition of α-alkyl-cyclic ketones to maleimides. Organic Chemistry Frontiers. Available from: [Link]

-

Asymmetric Synthesis. (n.d.). LibreTexts Chemistry. Available from: [Link]

-

Levin, J. I., DiJoseph, J. F., Killar, L. M., Sharr, M. A., Skotnicki, J. S., Patel, D. V., Xiao, X. Y., Shi, L., Navre, M., & Campbell, D. A. (1998). The asymmetric synthesis and in vitro characterization of succinyl mercaptoalcohol and mercaptoketone inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry Letters, 8(10), 1163-1168. Available from: [Link]

-

Wei, L., Chen, L., Le Bideau, F., Retailleau, P., & Dumas, F. (2020). Straightforward Access to Densely Substituted Chiral Succinimides through Enantioselective Organocatalyzed Michael Addition of α-Alkyl-Cyclic Ketones to Maleimides. ResearchGate. Available from: [Link]

-

Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. Available from: [Link]

-

Husson, C., Boyer, F., & Gmeiner, P. (2003). Asymmetric synthesis of succinic semialdehyde derivatives. Tetrahedron: Asymmetry, 14(7), 891-896. Available from: [Link]

-

Wang, Y., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13(1), 7815. Available from: [Link]

-

Chiral auxiliary. (2023, December 29). In Wikipedia. Available from: [Link]

-

Vargáné Rácz, K., et al. (2020). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. ChemistrySelect, 5(9), 2825-2829. Available from: [Link]

-

Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1146. Available from: [Link]

-

One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. (2025). Advanced Science. Available from: [Link]

-

Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). Heliyon. Available from: [Link]

-

Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. Journal of the Chemical Society-Perkin Transactions 1. Available from: [Link]

-

de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. European Journal of Organic Chemistry, 2019(36), 6139-6153. Available from: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules. Available from: [Link]

-

Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). Molecules. Available from: [Link]

-

Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. (2017). Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Zhan, G., Du, W., & Chen, Y. (2017). Switchable divergent asymmetric synthesis via organocatalysis. Chemical Society Reviews, 46(6), 1675-1692. Available from: [Link]

-

Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2020). Chemical Reviews. Available from: [Link]

-

Transition-metal-catalyzed asymmetric coupling reactions to synthesize NSAID derivatives. (2020). Nature Communications. Available from: [Link]

-

Malinakova, H. C. (2021). Asymmetric organic synthesis with stoichiometric transition metal complexes. Arkivoc, 2021(3), 1-38. Available from: [Link]

-

Asymmetric synthesis of chiral organosilicon compounds via transition metal-catalyzed stereoselective C–H activation and silylation. (2021). Chemical Communications. Available from: [Link]

-

Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Available from: [Link]

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2015). Journal of the American Chemical Society. Available from: [Link]

-

Luo, G., Xiang, M., & Krische, M. J. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(8), 2493-2497. Available from: [Link]

Sources

- 1. The asymmetric synthesis and in vitro characterization of succinyl mercaptoalcohol and mercaptoketone inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicaljournal.org [chemicaljournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Straightforward access to densely substituted chiral succinimides through enantioselective organocatalyzed Michael addition of α-alkyl-cyclic ketones to maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric synthesis of succinic semialdehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metal Stereogenicity in Asymmetric Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Introduction: The Significance of Chiral Succinic Acid Monoesters

An Application Note and Protocol for the Synthesis of Chiral Succinic Acid Monoesters

Chiral succinic acid monoesters and their derivatives are fundamental building blocks in modern organic synthesis and medicinal chemistry. Their structural motif is present in a wide array of biologically active molecules, including natural products, peptidomimetics, and pharmaceuticals.[1] These compounds serve as versatile intermediates, enabling the stereocontrolled construction of more complex molecular architectures such as β-amino acids, γ-butyrolactones, and inhibitors for metallo-enzymes implicated in conditions like cancer and arthritis.[1][2] The precise stereochemical control during their synthesis is paramount, as the biological activity of the final therapeutic agent often resides in a single enantiomer. This guide provides an in-depth overview of the primary strategies for synthesizing these valuable chiral molecules, with a focus on the underlying principles and practical, step-by-step protocols for laboratory application.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral succinic acid monoesters can be broadly categorized into two main approaches: the stereoselective transformation of prochiral substrates and the resolution of racemic mixtures. The most elegant and atom-economical of these is the asymmetric desymmetrization of readily available prochiral or meso-succinic anhydrides.

Asymmetric Desymmetrization of Succinic Anhydrides

Desymmetrization is a powerful strategy that introduces chirality into an achiral molecule by differentiating between two enantiotopic reactive groups.[3][4] In the case of a meso or prochiral succinic anhydride, a chiral catalyst selectively facilitates the nucleophilic attack of an alcohol on one of the two enantiotopic carbonyl carbons, leading to the formation of a single enantiomer of the succinic acid monoester.

The Causality Behind Catalysis: The success of this method hinges on the ability of the chiral catalyst to create a diastereomeric, transient interaction with the anhydride substrate. This interaction lowers the activation energy for the reaction pathway leading to one enantiomer of the product while disfavoring the pathway to the other. Organocatalysts, particularly cinchona alkaloids and their derivatives, have proven exceptionally effective.[3] They often operate through a bifunctional mechanism, where one part of the catalyst (e.g., a tertiary amine) acts as a Lewis base to activate the anhydride, while another part (e.g., a hydroxyl or thiourea group) acts as a Brønsted acid to activate the alcohol and orient it for a stereoselective attack.[3][4]

Modified cinchona alkaloids are among the most successful catalysts for the desymmetrization of cyclic anhydrides, affording high yields and excellent enantioselectivities. The choice of the alkaloid derivative and the alcohol nucleophile is critical for achieving optimal results.

Protocol 1: Asymmetric Desymmetrization of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride

This protocol is adapted from the highly efficient methods developed for the alcoholysis of cyclic anhydrides using modified cinchona alkaloid catalysts.

Workflow Diagram

Caption: General workflow for organocatalytic desymmetrization.

Materials & Reagents:

-

cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride

-

(DHQD)₂AQN (Hydroquinidine 1,4-anthraquinonediyl diether)

-

Methanol (MeOH), anhydrous

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (e.g., 1.0 mmol, 1.0 equiv) and the chiral catalyst (DHQD)₂AQN (e.g., 0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous MTBE (e.g., 5.0 mL) and stir the mixture until all solids are dissolved.

-

Cooling: Cool the reaction mixture to the specified temperature, typically between -20 °C and room temperature, using an appropriate cooling bath. The precise temperature can be critical for enantioselectivity.

-

Nucleophile Addition: Add anhydrous methanol (e.g., 1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting anhydride is consumed (typically a few hours).

-

Quenching: Upon completion, quench the reaction by adding 1 M HCl (e.g., 5.0 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral succinic acid monoester.

-

Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. The enantiomeric excess (ee%) should be determined by chiral HPLC or by converting the monoester to a diastereomeric derivative.

Parallel Kinetic Resolution of Racemic Anhydrides

While desymmetrization starts with an achiral substrate, kinetic resolution starts with a racemic mixture of chiral substrates. In a parallel kinetic resolution (PKR), a single chiral catalyst promotes two simultaneous and different reactions on each enantiomer of the racemate, converting them into two distinct, non-enantiomeric products. This is a highly efficient strategy as, in principle, it allows for a 100% theoretical yield of enantiomerically enriched products.

Conceptual Diagram

Caption: Concept of Parallel Kinetic Resolution (PKR).

A modified bis-cinchona alkaloid can catalyze the alcoholysis of racemic 2-substituted succinic anhydrides with divergent regioselectivity. For one enantiomer of the anhydride, the alcohol attacks the carbonyl distal to the substituent, while for the other enantiomer, it attacks the carbonyl proximal to the substituent. This results in two different regioisomeric monoester products, both with high enantiomeric purity.

Data Summary for Parallel Kinetic Resolution

The following table summarizes representative results for the PKR of various racemic 2-substituted succinic anhydrides catalyzed by a modified cinchona alkaloid.

| Entry | Anhydride Substituent (R) | Product 1 (3-alkyl monoester) Yield / ee% | Product 2 (2-alkyl monoester) Yield / ee% |

| 1 | Methyl | 38% / 91% ee | 45% / 78% ee |

| 2 | n-Pentyl | 36% / 98% ee | 50% / 82% ee |

| 3 | Phenyl | 40% / 96% ee | 42% / 87% ee |

| 4 | 4-Methoxyphenyl | 41% / 95% ee | 40% / 76% ee |

Data adapted from Chen et al.

Biocatalytic Approaches

Enzymes, particularly lipases and esterases, are highly effective catalysts for asymmetric synthesis due to their exquisite chemo-, regio-, and stereoselectivity.[5][6] They can be employed for both the desymmetrization of prochiral anhydrides and the kinetic resolution of racemic mono- or diesters of succinic acid.

The Causality Behind Biocatalysis: The high selectivity of enzymes stems from their well-defined three-dimensional active sites. The substrate must fit into this chiral pocket in a specific orientation for the catalytic residues (e.g., the serine-histidine-aspartate triad in lipases) to effect the reaction. For a prochiral anhydride, only one of the two enantiotopic carbonyl groups will be correctly positioned for nucleophilic attack by the serine residue, leading to a single product enantiomer.

Protocol 2: Lipase-Catalyzed Desymmetrization of a Prochiral Anhydride

This protocol provides a general framework for enzymatic desymmetrization. The specific enzyme, solvent, and conditions must be optimized for the substrate of interest.

Materials & Reagents:

-

Prochiral Succinic Anhydride

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Alcohol (e.g., 1-Butanol)

-

Organic Solvent (e.g., Toluene or Hexane)

-

Molecular Sieves (optional, to remove water)

Step-by-Step Procedure:

-

Reaction Setup: To a flask, add the prochiral succinic anhydride (1.0 equiv), the alcohol (1.0-1.5 equiv), and the chosen organic solvent.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate). Immobilized enzymes are preferred as they can be easily recovered by filtration and reused.

-

Incubation: Shake the mixture in an incubator at a controlled temperature (e.g., 30-50 °C).

-

Reaction Monitoring: Monitor the conversion and enantiomeric excess of the product over time by taking small aliquots and analyzing them by GC or HPLC.

-

Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and dried for reuse.

-

Purification: The filtrate, containing the product monoester and unreacted starting material, can be purified by standard methods such as column chromatography or crystallization.

Conclusion and Future Outlook

The synthesis of chiral succinic acid monoesters is a well-developed field with several robust and highly selective methods available to the modern chemist. The asymmetric desymmetrization of cyclic anhydrides, particularly through organocatalysis and biocatalysis, stands out as the most efficient and elegant approach, providing direct access to enantiomerically pure products from simple achiral precursors. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more active, selective, and sustainable catalytic systems will remain a key area of research, further empowering drug discovery and development professionals.

References

-

Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1993). Chiral Succinate Enolate Equivalents for the Asymmetric Synthesis of a-Alkyl Succinic Acid Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1167-1178. [Link]

-

Tian, S.-K., Chen, Y., & Deng, L. (2001). Parallel Kinetic Resolutions of Monosubstituted Succinic Anhydrides Catalyzed by a Modified Cinchona Alkaloid. Brandeis University. [Link]

-

Bashiardes, G., et al. (1993). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Prasad, K. R., & Gholap, S. L. (2005). Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones. The Journal of Organic Chemistry, 70(16), 6333–6337. [Link]

-

Arason, K. M., et al. (2002). The Synthesis of Succinic Acids and Derivatives. ResearchGate. [Link]

-

Lassaletta, J. M., et al. (2003). Asymmetric Synthesis of Succinic Semialdehyde Derivatives. The Journal of Organic Chemistry, 68(7), 2693–2699. [Link]

-

Chong, J. M., & He, H. (2003). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. ResearchGate. [Link]

-

Kamal, A., et al. (2005). On the use of succinic acid as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. ResearchGate. [Link]

-

Connon, S. J., et al. (2011). Dynamic kinetic resolution of bis-aryl succinic anhydrides: enantioselective synthesis of densely functionalised γ-butyrolactones. Chemical Communications. [Link]

-

Yamada, K., et al. (2009). Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid. Tetrahedron Letters, 50(44), 6046-6048. [Link]

-

Chen, Y., Tian, S.-K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(38), 9542–9543. [Link]

-

Iqbal, M., Bakhsh, I., & Baloch, M. (2012). Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. Semantic Scholar. [Link]

-

Veselý, J. (2022). Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts. ChemistrySelect. [Link]

-

Orjuela, A., et al. (2011). Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol. ResearchGate. [Link]

-

Ciobanu, M., et al. (2021). Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases. MDPI. [Link]

-

Orjuela, A., et al. (2012). Kinetics of mixed succinic acid/acetic acid esterification with Amberlyst 70 ion exchange resin as catalyst. Chemical Engineering Journal. [Link]

-

Foco, G. M., et al. (2015). Synthesis of monoethyl ester of succinic acid and characterization. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications. [Link]

-

Grayson, M. N., & Houk, K. N. (2016). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. The Journal of Organic Chemistry. [Link]

-

Gotor, V., & Gotor-Fernández, V. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

-

Various Authors. (2022). Bibliographies: 'Desymmetrization of anhydride'. Grafiati. [Link]

-

Schmidt, M., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]

-

Gadekar, S. P., & Landge, A. B. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. ACG Publications. [Link]

- Miller, D. J., et al. (2017). Process for the preparation of succinic acid ester.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

-

Li, Q., et al. (2023). New Insights into the Biosynthesis of Succinic Acid by Actinobacillus succinogenes with the Help of Its Engineered Strains. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocols: Leveraging (S)-(-)-2-Acetoxysuccinic Anhydride for Advanced Prodrug Synthesis

Abstract: This document provides a comprehensive guide for researchers in drug development on the strategic use of (S)-(-)-2-Acetoxysuccinic anhydride as a versatile linker for prodrug synthesis. We delve into the underlying chemical principles, offer detailed, field-tested protocols, and explain the critical experimental parameters that ensure high-yield, high-purity synthesis. The focus is on creating ester-based prodrugs from parent molecules containing hydroxyl or primary/secondary amine functionalities. This guide is designed to be a self-validating system, explaining the causality behind each procedural step to empower researchers to adapt and troubleshoot their synthetic strategies effectively.

Foundational Principles: The Strategic Advantage of the Acetoxysuccinate Linker

Prodrug design is a critical strategy to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and off-target toxicity.[1] The choice of a linker to temporarily mask a functional group on a parent drug is paramount to the success of a prodrug. The (S)-(-)-2-Acetoxysuccinic anhydride linker offers a unique combination of features that make it an excellent choice for creating ester-based prodrugs.

-

Masking and Solubility Modulation: The primary function is to convert a hydroxyl or amino group on the parent drug into an ester or amide, respectively. This modification can significantly alter the physicochemical properties of the drug, often increasing its lipophilicity to improve membrane permeability.

-

Controlled Release: The resulting ester bond is designed to be stable chemically but susceptible to cleavage by endogenous esterases in the body, releasing the active parent drug at the desired site of action.[2] The succinate moiety itself is a biocompatible entity, readily metabolized through the Krebs cycle.[3]

-

Stereochemical Influence: The chiral center at the C2 position of the linker, fixed in the (S)-configuration, can introduce stereospecific interactions with metabolic enzymes. This can influence the rate and selectivity of drug release, a sophisticated parameter for fine-tuning a prodrug's pharmacokinetic profile.

-

Tunable Hydrolysis Rate: The acetoxy group at the C2 position provides an additional ester functionality. Its hydrolysis, relative to the main drug-linker ester bond, can be tuned, and its presence influences the electronic properties and steric environment of the linker, thereby affecting the rate of parent drug release.

Reaction Mechanism: Acylation of Parent Drug

The core reaction is a nucleophilic acyl substitution. A nucleophilic group on the parent drug (typically a hydroxyl or amine) attacks one of the carbonyl carbons of the highly reactive succinic anhydride ring. This ring-opening reaction is regioselective, with the attack preferentially occurring at the C4 carbonyl due to less steric hindrance, resulting in the formation of a stable ester (or amide) bond and a free carboxylic acid on the linker.

Sources

Application Notes and Protocols: Friedel-Crafts Acylation with Chiral Succinic Anhydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation, a cornerstone of organic synthesis, provides a powerful method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[4] When employing chiral succinic anhydrides as the acylating agent, this reaction opens an avenue to enantiomerically enriched or pure compounds, a critical consideration in modern drug development where stereochemistry dictates biological activity.

Succinic anhydrides are widely utilized in various industrial applications, including the synthesis of polymers, pharmaceuticals, and specialty chemicals.[5][6] Their use in Friedel-Crafts acylation, particularly chiral variants, allows for the introduction of a functionalized four-carbon chain onto an aromatic nucleus, creating a versatile scaffold for further synthetic manipulations. This application note provides a detailed guide to the procedure, mechanistic considerations, and practical protocols for conducting Friedel-Crafts acylation with chiral succinic anhydrides.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[2] In the context of using a succinic anhydride, a Lewis acid catalyst is typically required to facilitate the formation of the acylium ion.

The key steps of the mechanism are:

-

Activation of the Anhydride: The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of the succinic anhydride, polarizing the C-O bond and increasing the electrophilicity of the carbonyl carbon.

-

Formation of the Acylium Ion: The activated anhydride undergoes ring-opening to form a resonance-stabilized acylium ion.[7] The stability of this intermediate prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[2]

-

Electrophilic Aromatic Substitution: The aromatic substrate, acting as a nucleophile, attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a cyclohexadienyl cation intermediate, often referred to as a sigma complex.

-

Rearomatization: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final keto-acid product.[7]

Stereochemical Considerations

When a chiral succinic anhydride is used, the stereocenter on the anhydride can influence the stereochemical outcome of the reaction if a new chiral center is formed. However, in a standard intermolecular Friedel-Crafts acylation of an achiral aromatic compound, the existing stereocenter in the anhydride is typically retained in the product without the creation of a new one. The primary utility of chiral succinic anhydrides in this context is the direct incorporation of a chiral building block into a more complex molecule. For asymmetric induction at a new stereocenter, a chiral catalyst or auxiliary is generally required.

Experimental Protocols

General Considerations and Safety

-

Reagents and Solvents: Friedel-Crafts acylations are highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) are corrosive and react violently with water.[8] They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Work-up: The reaction is quenched by the slow and careful addition of ice-cold acid (e.g., dilute HCl) to decompose the aluminum chloride complex. This process is highly exothermic and can release HCl gas.

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with a Chiral Substituted Succinic Anhydride

This protocol describes a general method for the acylation of a simple aromatic substrate like toluene with a generic chiral 2-substituted succinic anhydride.

Materials:

-

Chiral 2-substituted succinic anhydride (1.0 eq)

-

Aromatic substrate (e.g., toluene) (1.2 - 2.0 eq, can also be used as solvent)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitrobenzene)

-

Ice-cold 1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Addition funnel

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and an addition funnel under an inert atmosphere.

-

Reagent Addition: To the flask, add the aromatic substrate and the anhydrous solvent (if the aromatic substrate is not used as the solvent). Cool the mixture to 0 °C in an ice bath.

-

Lewis Acid Addition: Carefully and portion-wise add the anhydrous aluminum chloride to the cooled solution. Stir the mixture until the AlCl₃ is well-suspended.

-

Acylating Agent Addition: Dissolve the chiral 2-substituted succinic anhydride in a minimal amount of the anhydrous solvent in the addition funnel. Add the anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Some reactions may require heating to proceed at a reasonable rate.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ice-cold 1 M HCl. This should be done in a fume hood as HCl gas will be evolved.

-

Work-up: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral keto-acid.

Visualization of the Experimental Workflow

Caption: Experimental workflow for Friedel-Crafts acylation.

Data Presentation: Catalyst and Solvent Effects

The choice of Lewis acid and solvent can significantly impact the yield and regioselectivity of the Friedel-Crafts acylation. While enantioselectivity is primarily determined by the chiral anhydride in this context, reaction conditions can influence side reactions.

| Lewis Acid | Typical Molar Equivalents | Common Solvents | Temperature Range (°C) | Key Characteristics |

| AlCl₃ | 1.1 - 2.5 | CS₂, CH₂Cl₂, C₂H₄Cl₂, Nitrobenzene | 0 to 80 | Highly reactive, most common, can be harsh.[8] |

| FeCl₃ | 1.1 - 2.0 | CH₂Cl₂, Nitrobenzene | 25 to 100 | Milder than AlCl₃, can be used in catalytic amounts for activated arenes.[9] |

| SnCl₄ | 1.1 - 2.0 | CH₂Cl₂, C₂H₄Cl₂ | 0 to 60 | Milder Lewis acid, useful for sensitive substrates. |

| BF₃·OEt₂ | 1.1 - 2.0 | CH₂Cl₂, Neat | 0 to 40 | Mild, but often requires higher temperatures. |

| TfOH | Catalytic to Stoichiometric | Neat, CH₂Cl₂ | 0 to 25 | Strong Brønsted acid, can be an alternative to Lewis acids.[10] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently active catalyst- Deactivated aromatic substrate- Presence of moisture | - Use a stronger Lewis acid (e.g., AlCl₃)- Increase reaction temperature- Ensure all reagents and glassware are scrupulously dry |

| Low Yield | - Incomplete reaction- Product decomposition- Difficult work-up | - Increase reaction time or temperature- Use a milder Lewis acid or lower temperature- Optimize quenching and extraction procedures |

| Formation of Side Products | - Polysubstitution- Isomerization of the product | - Use a larger excess of the aromatic substrate- Employ a bulkier solvent to favor para-substitution- Run the reaction at a lower temperature |

| Racemization of Chiral Center | - Harsh reaction conditions | - Use a milder Lewis acid- Lower the reaction temperature and shorten the reaction time |

Applications in Drug Development

The products of Friedel-Crafts acylation with chiral succinic anhydrides are valuable intermediates in the synthesis of a variety of pharmaceuticals. The resulting chiral γ-keto acids can be further elaborated to access a range of molecular architectures. For instance, they can serve as precursors for chiral γ-lactones, which are present in numerous natural products with biological activity. Furthermore, reductive amination of the ketone can lead to chiral amino acids, and subsequent cyclization can yield chiral lactams, important scaffolds in medicinal chemistry.

Mechanistic Diagram of Friedel-Crafts Acylation

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ijcps.org [ijcps.org]

- 5. broadview-tech.com [broadview-tech.com]

- 6. SUCCINIC ANHYDRIDE FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Lipase-catalyzed kinetic resolution using O-acetyl-L-malic anhydride

Application Note: High-Efficiency Kinetic Resolution of Racemic Alcohols via Lipase-Catalyzed Asymmetric Alcoholysis of O-Acetyl-L-Malic Anhydride

Introduction

The production of enantiomerically pure secondary alcohols is a cornerstone of modern drug development. While lipase-catalyzed kinetic resolution (KR) using vinyl acetate is the industry standard, it suffers from two limitations: the production of acetaldehyde (which can deactivate enzymes) and the difficulty in separating the product ester from the unreacted alcohol without chromatography.

This Application Note details a superior protocol using O-acetyl-L-malic anhydride (L-AcMA) as a chiral acylating agent. This method offers three distinct advantages:

-

Atom Economy & Green Chemistry: No volatile aldehydes are generated.

-

Facile Separation: The reaction produces a hemiester with a free carboxylic acid, allowing the separation of the product from the unreacted substrate via simple acid-base extraction.

-

Double Asymmetric Induction: The inherent chirality of the L-malic moiety can synergize with the enzyme’s stereopreference, potentially enhancing enantioselectivity (E-value) beyond standard achiral anhydrides.

Mechanism of Action

The reaction proceeds via a Ping-Pong Bi-Bi mechanism characteristic of serine hydrolases. Unlike simple esters, the cyclic anhydride acts as a "activated" acyl donor that drives the reaction forward irreversibly due to ring opening.

The Pathway

-

Acyl-Enzyme Formation: The catalytic serine of the lipase (typically Candida antarctica Lipase B, CAL-B) attacks the less sterically hindered carbonyl of the anhydride (Regioselective attack).

-

Nucleophilic Attack: The preferred enantiomer of the racemic alcohol attacks the acyl-enzyme intermediate.

-

Product Release: The chiral mono-ester is released, regenerating the enzyme.

Caption: Kinetic resolution pathway showing the irreversible ring-opening of O-acetyl-L-malic anhydride.

Critical Parameters & Optimization

To ensure reproducibility, the following parameters must be controlled.

Enzyme Selection[1][2]

-

Primary Choice: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435). CAL-B possesses a restrictive active site that excels at resolving secondary alcohols.

-

Alternative: Pseudomonas cepacia lipase (PSL) for bulky aromatic alcohols.

Solvent Engineering

Solvent hydrophobicity (LogP) critically affects enzyme activity and the solubility of the polar anhydride.

| Solvent | LogP | Enzyme Activity | Anhydride Solubility | Recommendation |

| MTBE | 0.94 | High | Excellent | Primary Choice |

| Toluene | 2.5 | High | Good | Good for hydrophobic substrates |

| THF | 0.46 | Moderate | Excellent | Use if substrate is polar |

| Acetonitrile | -0.34 | Low | High | Avoid (strips enzyme water) |

Water Activity (aw)

While hydrolytic side reactions must be minimized, lipases require a thermodynamic water layer.

-

Guideline: Use anhydrous solvents dried over molecular sieves (3Å), but do not dry the enzyme excessively. The "bound water" on commercial immobilized lipases is usually sufficient.

Experimental Protocols

Protocol A: Preparation of O-Acetyl-L-Malic Anhydride

Note: Commercial supplies can be expensive; in-house synthesis is cost-effective.

-

Acetylation: Dissolve L-malic acid (10 g) in acetyl chloride (30 mL).

-

Reflux: Heat to reflux (55°C) for 2 hours under nitrogen. The solid will dissolve, and HCl gas will evolve (use a scrubber).

-

Isolation: Remove excess acetyl chloride under vacuum.

-

Crystallization: Dissolve the residue in minimal dry dichloromethane (DCM) and precipitate with hexane.

-

QC: Verify purity via 1H-NMR. Target >98% purity to ensure accurate stoichiometry in the resolution step.

Protocol B: Kinetic Resolution of Racemic Alcohol

Reagents:

-

Racemic Secondary Alcohol (10 mmol)

-

O-Acetyl-L-Malic Anhydride (6 mmol, 0.6 eq)

-

Novozym 435 (CAL-B): 20 mg/mmol substrate

-

Solvent: MTBE (anhydrous), 50 mL

Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve the racemic alcohol in MTBE.

-

Addition: Add O-acetyl-L-malic anhydride. Stir until dissolved.

-

Initiation: Add the immobilized lipase. Incubate at 30°C in an orbital shaker (200 rpm).

-

Monitoring: Monitor reaction progress via chiral HPLC or GC.

-

Stop Condition: When conversion reaches ~50% (theoretical maximum for KR).

-

Self-Validating Check: If conversion stalls <40%, add 10% more enzyme. If conversion exceeds 52%, enantiomeric excess (ee) of the remaining alcohol will decrease.

-

-

Termination: Filter off the immobilized enzyme (can be washed with MTBE and reused).

Protocol C: Downstream Separation (The "Green" Advantage)

This step separates the ester (product) from the unreacted alcohol without chromatography.

Caption: Workup workflow utilizing the acidity of the malate hemiester for separation.

-

Extraction: Transfer the filtrate (MTBE) to a separatory funnel. Wash with saturated NaHCO₃ solution (3 x 20 mL).

-

Chemistry: The product (hemiester) has a free -COOH group and moves to the aqueous phase as a salt. The unreacted alcohol remains in the organic phase.

-

-

Isolation of Unreacted Alcohol: Dry the organic phase (MgSO₄), filter, and evaporate. Result: Enantiopure Alcohol (Enantiomer A).

-

Isolation of Product Ester: Acidify the aqueous phase carefully with 1M HCl to pH ~2. Extract with Ethyl Acetate (3 x 30 mL). Dry and evaporate. Result: Enantiopure Malate Ester (containing Enantiomer B).

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme inactivation or high water content. | Use fresh anhydrous solvent. Dry molecular sieves. |

| Low E-value (Poor ee) | Non-specific background reaction. | Ensure temperature is <40°C. Background hydrolysis of anhydride is competing. |

| Emulsion during workup | Surfactant nature of malate esters. | Add brine to the aqueous phase or use centrifugation. |

Calculation of Enantioselectivity (E):

Do not rely solely on ee. Calculate the E-value to determine the intrinsic selectivity of the catalyst:

References

-

Terao, Y., et al. (1988). "Lipase-catalyzed asymmetric alcoholysis of cyclic anhydrides." Chemical and Pharmaceutical Bulletin, 37(6), 1653-1655.

-

Guibé-Jampel, E., et al. (1992). "Lipase-catalyzed ring opening of cyclic anhydrides with alcohols." Tetrahedron, 48(19), 3857-3864.

-

Guanti, G., et al. (1986). "Enzymatic preparation of optically active compounds." Journal of Organic Chemistry, 51(19), 3909-3912. (Foundational work on malic acid derivatives).

-

Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1721-1754.

Application Notes and Protocols for the Preparation of Surface-Active Agents from Acetoxysuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel surface-active agents derived from acetoxysuccinic anhydride. The methodologies outlined herein are designed to be adaptable for a range of research and development applications, from fundamental materials science to advanced drug delivery systems.